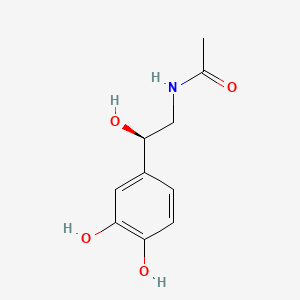

N-Acetylnorepinephrine

Descripción

N-Acetylnorepinephrine (CAS 30959-88-7; molecular formula: C₁₀H₁₃NO₄) is an acetylated derivative of norepinephrine, a key catecholamine neurotransmitter and hormone involved in stress responses and blood pressure regulation . The acetylation of norepinephrine’s primary amine group alters its physicochemical properties, including solubility, metabolic stability, and receptor binding affinity. This modification reduces its direct adrenergic activity but may enhance its role as a metabolic intermediate or prodrug . Enzymatic studies indicate that N-Acetylnorepinephrine is formed via the oxidation of N-acetyldopamine, with enzymatic conversion rates being 100-fold faster than nonenzymatic pathways, highlighting its dynamic role in biological systems .

Propiedades

Número CAS |

30959-88-7 |

|---|---|

Fórmula molecular |

C10H13NO4 |

Peso molecular |

211.21 g/mol |

Nombre IUPAC |

N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]acetamide |

InChI |

InChI=1S/C10H13NO4/c1-6(12)11-5-10(15)7-2-3-8(13)9(14)4-7/h2-4,10,13-15H,5H2,1H3,(H,11,12)/t10-/m0/s1 |

Clave InChI |

WEFKVTFPZQEBGF-JTQLQIEISA-N |

SMILES |

CC(=O)NCC(C1=CC(=C(C=C1)O)O)O |

SMILES isomérico |

CC(=O)NC[C@@H](C1=CC(=C(C=C1)O)O)O |

SMILES canónico |

CC(=O)NCC(C1=CC(=C(C=C1)O)O)O |

Otros números CAS |

30959-88-7 |

Sinónimos |

N-acetylnorepinephrine N-ANEP |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues

The following table summarizes key structural and pharmacological differences between N-Acetylnorepinephrine and related compounds:

Pharmacological and Metabolic Differences

- Receptor Affinity: Norepinephrine exhibits high potency at α₁, α₂, and β₁ receptors, making it sixfold more potent than phenylephrine in clinical vasopressor applications . In contrast, N-Acetylnorepinephrine’s acetyl group diminishes direct receptor binding, shifting its role toward metabolism or excretion .

- Enzymatic Conversion: N-Acetylnorepinephrine is enzymatically converted to N-acetylarterenone, a ketone derivative, whereas norepinephrine is metabolized to normetanephrine and vanillylmandelic acid .

Clinical and Research Implications

- Norepinephrine vs. Acetylated Derivatives: The acetylated form’s reduced receptor activity limits its direct therapeutic use but positions it as a biomarker for catecholamine metabolism studies. For example, elevated urinary N-Acetylnorepinephrine may indicate altered norepinephrine turnover in neurodegenerative diseases .

- Comparative Potency: Phenylephrine, a non-catecholamine α₁-agonist, is less potent than norepinephrine but is preferred in specific clinical scenarios (e.g., spinal anesthesia) due to its selectivity and slower metabolism . Structural modifications like acetylation or hydroxyl substitution (as in O-Acetyl Phenylephrine) further refine these properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.